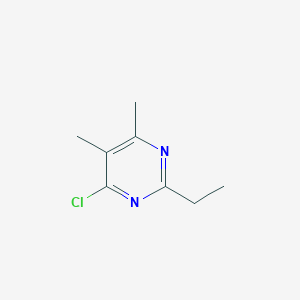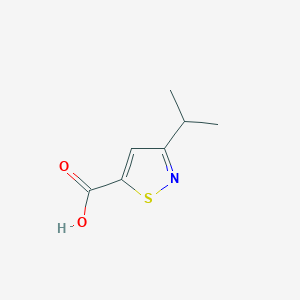![molecular formula C8H8ClN3 B13069428 (3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13069428.png)
(3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine is a heterocyclic compound that features a fused imidazo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach involves a one-pot tandem cyclization/bromination reaction in ethyl acetate, where TBHP is used without the need for a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like TBHP.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: TBHP in ethyl acetate.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOMe in methanol.
Major Products
Oxidation: Formation of imidazo[1,2-A]pyridine derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
(3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The pathways involved often include binding to active sites or allosteric sites, leading to altered biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-A]pyridine: Similar structure but with a bromine atom instead of chlorine.
N-(Pyridin-2-yl)amides: Different functional group but shares the imidazo-pyridine core.
Uniqueness
(3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro group can enhance its potential as a pharmacophore by affecting its binding affinity and specificity .
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
(3-chloroimidazo[1,2-a]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H8ClN3/c9-8-6(5-10)11-7-3-1-2-4-12(7)8/h1-4H,5,10H2 |
InChI Key |
NBSIZJDUDSHRAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13069377.png)







![2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069423.png)
